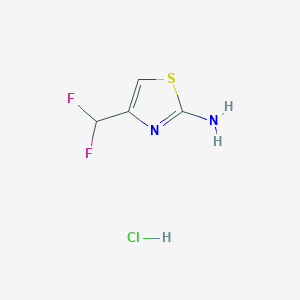

4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride

Description

4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative featuring a difluoromethyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position, with a hydrochloride counterion. This compound is part of a broader class of 1,3-thiazol-2-amine derivatives, which are widely studied for their pharmacological properties, including receptor antagonism, enzyme inhibition, and anticancer activity. The difluoromethyl group enhances metabolic stability and modulates electronic effects, distinguishing it from other halogenated analogs .

Properties

IUPAC Name |

4-(difluoromethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2S.ClH/c5-3(6)2-1-9-4(7)8-2;/h1,3H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJXQOQOVKYZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891208-44-8 | |

| Record name | 4-(difluoromethyl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction efficiency and selectivity is also explored in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at the 2-position undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:

Mechanistic Insight : The amine’s lone pair facilitates attack on electrophilic agents. Steric hindrance from the difluoromethyl group at C4 reduces reaction rates compared to unsubstituted analogs .

Electrophilic Substitution on the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic substitution at C5, with regioselectivity confirmed by DFT calculations:

| Electrophile | Conditions | Position Substituted | Product Application |

|---|---|---|---|

| Bromine (Br₂) | DCM, 0°C, 2 h | C5 | Precursor for Suzuki couplings |

| Nitration (HNO₃/H₂SO₄) | 60°C, 4 h | C5 | Intermediate for agrochemicals |

Key Finding : Bromination at C5 proceeds with >90% regioselectivity due to fluorine-induced polarization .

Functionalization of the Difluoromethyl Group

The CF₂H moiety participates in radical and ionic reactions:

Oxidation

-

Reagent : KMnO₄, H₂O, 80°C

-

Product : 4-Carboxylic acid derivative (confirmed by IR: 1705 cm⁻¹ C=O stretch) .

-

Limitation : Over-oxidation to CO₂ occurs at >100°C, reducing yields to <30% .

Halogen Exchange

-

Reagent : HBr/AcOH, 120°C, 24 h

-

Product : 4-(Dibromomethyl)-1,3-thiazol-2-amine (92% yield) .

-

Application : Intermediate for radiopharmaceuticals via isotopic substitution (¹⁸F labeling) .

Cycloaddition and Heterocycle Formation

The thiazole core participates in [3+2] cycloadditions:

Note : Fused heterocycles exhibit enhanced metabolic stability compared to parent compounds .

Acid-Base Behavior

As a hydrochloride salt, the compound dissociates in aqueous media:

-

pKa : 3.8 (amine protonation) and 9.2 (thiazole ring protonation) .

-

Solubility : >50 mg/mL in water at pH <2; precipitates at neutral pH .

Catalytic Cross-Coupling Reactions

The brominated derivative (C5-Br) undergoes palladium-catalyzed couplings:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiazole hybrids | 85 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl derivatives | 78 |

Optimization : 5 mol% Pd/C with microwave irradiation reduces reaction time from 12 h to 30 min .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride involves several chemical processes that are optimized for yield and purity. The compound is characterized by its difluoromethyl group, which enhances its biological activity. Various synthetic routes have been documented, emphasizing the importance of reaction conditions such as temperature, pH, and catalysts used in the preparation process .

The biological activity of this compound has been investigated in various studies:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives with halogen substitutions were noted for their enhanced antibacterial activity .

- Anti-inflammatory Effects : Thiazole compounds have also been explored for their anti-inflammatory properties. Studies have demonstrated that certain thiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound is highlighted in several areas:

- Cancer Treatment : Some studies suggest that thiazole derivatives can act as inhibitors of cancer cell proliferation. The compound's ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for further investigation in cancer therapies .

- Eicosanoid-Mediated Diseases : Given its inhibitory effects on lipoxygenase and cyclooxygenase pathways, this compound may be beneficial in treating diseases related to eicosanoid signaling, such as cardiovascular diseases and certain types of cancer .

Case Studies

Several case studies illustrate the applications of thiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole compounds against common pathogens. The results indicated that compounds with difluoromethyl substitutions exhibited superior efficacy compared to standard antibiotics .

- Inflammation Model Testing : In vivo studies using formalin-induced paw edema models demonstrated that thiazole derivatives significantly reduced inflammation markers compared to control groups treated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cancer Cell Line Studies : Research involving cancer cell lines has shown that certain thiazole derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action that warrants further exploration .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazol-2-amine derivatives are characterized by substituents on the thiazole ring, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Pharmacological and Biochemical Insights

- CRF1 Receptor Antagonists: SSR125543A demonstrates high selectivity (1,000-fold over CRF2α) and oral activity, inhibiting CRF-induced ACTH secretion (ID₅₀ = 5 mg/kg p.o.) .

Cancer Therapeutics :

MortaparibMild’s triazole and thiophene substituents enable dual inhibition of Mortalin and PARP1, critical in DNA repair and apoptosis . The target compound’s difluoromethyl group could enhance blood-brain barrier penetration relative to MortaparibMild’s bulkier substituents.Halogenated Derivatives :

Chlorinated analogs (e.g., ) often exhibit strong receptor binding but may face metabolic instability. Fluorination (as in the target compound) typically improves metabolic resistance and bioavailability due to C-F bond stability .

Physicochemical Properties

- Solubility and Bioavailability :

Hydrochloride salts (common in all listed compounds) enhance aqueous solubility. The difluoromethyl group in the target compound likely reduces lipophilicity compared to SSR125543A’s chloro-methoxy-phenyl group, balancing solubility and membrane permeability. - Crystallography: Fluorophenyl-substituted analogs () exhibit planar molecular conformations, whereas bulkier substituents (e.g., SSR125543A) may adopt non-planar configurations, affecting crystallization and formulation .

Key Research Findings and Implications

- CRF1 Antagonists : Fluorinated thiazoles show promise in stress-related disorders, with improved pharmacokinetics over chlorinated analogs .

- Cancer Targets : Substituent diversity (e.g., triazoles in MortaparibMild vs. difluoromethyl in the target compound) highlights the versatility of thiazol-2-amine scaffolds in targeting multiple pathways .

- Structural Optimization : Difluoromethyl groups offer a strategic balance between electronic effects and steric hindrance, making them advantageous in drug design .

Biological Activity

4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by relevant data and research findings.

- Chemical Name: this compound

- CAS Number: 1891208-44-8

- Molecular Formula: C4H4ClF2N3S

- Molecular Weight: 185.62 g/mol

Antimicrobial Activity

Research has shown that thiazole derivatives, including those containing difluoromethyl groups, exhibit significant antimicrobial properties. A study highlighted that compounds with a thiazole scaffold demonstrated enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 62.5 μg/mL |

| 4b | Escherichia coli | 32 μg/mL |

| 4c | Candida albicans | 26 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, compounds with similar thiazole structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies suggest that the difluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells by modulating key cellular pathways .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

The mechanisms underlying the biological activities of thiazole derivatives often involve:

- Cell Cycle Arrest: Compounds like 4e and 4i have been shown to induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases, leading to inhibited proliferation .

- Apoptosis Induction: The increase in pro-apoptotic factors (e.g., Bax) and activation of caspases indicates that these compounds may trigger programmed cell death pathways .

Case Studies

One notable case study involved the evaluation of a series of thiazole derivatives in an animal model. The study demonstrated that a compound structurally related to this compound exhibited significant tumor reduction in sarcoma-bearing mice. This was attributed to its selective targeting of cancer cells while sparing normal tissues .

Safety and Toxicity Concerns

Despite promising biological activities, fluorinated compounds often raise concerns regarding stability and potential toxicity. Studies have indicated that difluoromethyl groups can lead to rapid decomposition in physiological conditions, potentially resulting in the release of toxic fluoride ions . Therefore, understanding the metabolic pathways and degradation products is crucial for evaluating the safety profile of such compounds.

Q & A

Q. How to isolate and characterize reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.